molecular formula C15H14Cl2N2O B4630913 1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B4630913
M. Wt: 309.2 g/mol
InChI Key: BTKGIMTYKRXBTA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves regiospecific reactions, highlighting the precision required in forming such compounds. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, emphasizing the regiospecific nature of these reactions and the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various functional groups influencing the overall conformation and stability. For example, Sivakumar et al. (2020) conducted molecular spectroscopic assembly and molecular docking analysis on a novel pyrazole derivative, revealing insights into intramolecular interactions and molecular stability (Sivakumar et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to the formation of hydrogen-bonded chains, as shown in compounds similar to the one of interest, highlighting the potential for intricate molecular interactions (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Scientific Research Applications

Chlorophenols in Municipal Solid Waste Incineration

Research on chlorophenols, which are structurally related to the query compound, focuses on their role as precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Chlorophenols are noted for their formation through various pathways, including incomplete combustion and oxidative conversion, and have been studied as precursors to polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) formation. This review highlights the correlation between chlorophenol concentrations and those of other potential precursors and dioxins in MSWI processes, suggesting potential research applications in environmental monitoring and management of hazardous by-products in waste incineration processes (Peng et al., 2016).

Polychlorinated Diphenyl Ethers (PCDEs): Environmental Levels, Toxicity, and Human Exposure

PCDEs, structurally related to PCBs and PCDFs, exhibit widespread environmental occurrence due to their presence as impurities in chlorophenol preparations. This review emphasizes the importance of studying such compounds for their environmental levels, toxicity, and potential human exposure, with a call for further research on experimental toxicity, dietary intake, and human health effects. This suggests potential research applications in assessing the environmental and health impacts of chlorinated aromatic compounds (Domingo, 2006).

Parabens in Aquatic Environments

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting their presence at low concentrations in effluents of wastewater treatment plants and their ubiquity in surface water and sediments. This review underscores the need for research on the environmental behavior of synthetic organic compounds, including those related to the query compound, and their potential endocrine-disrupting effects (Haman et al., 2015).

properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-9-12(10(2)19(3)18-9)5-7-15(20)11-4-6-13(16)14(17)8-11/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKGIMTYKRXBTA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 4
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.